![molecular formula C27H25Cl2N7O B2418306 N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide;dihydrochloride](/img/structure/B2418306.png)
N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide;dihydrochloride is a potent inhibitor of DNA methyltransferase enzymes. It is known for its ability to reactivate tumor suppressor genes by blocking the activity of DNA methyltransferase 1 and inducing its degradation. This compound has shown promise in epigenetic cancer therapy due to its selective degradation of DNA methyltransferase 1 with minimal effects on DNA methyltransferase 3A and DNA methyltransferase 3B .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide;dihydrochloride involves multiple steps, starting with the preparation of the core quinoline structure. The synthetic route typically includes the following steps:
Formation of the quinoline core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of functional groups such as amino and methyl groups through substitution reactions.
Coupling reactions: Coupling of the quinoline core with other aromatic compounds to form the final structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
Large-scale cyclization: Using industrial reactors to form the quinoline core.
Automated functionalization:
Purification: Utilizing techniques such as crystallization and chromatography to achieve high purity
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1.1 Anticancer Activity
One of the most significant applications of this compound is its role as an inhibitor of DNA methylation . DNA methylation is a critical epigenetic modification involved in gene regulation and tumorigenesis. Studies indicate that N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide; dihydrochloride can modulate cellular pathways that influence cell proliferation and apoptosis , making it a promising candidate for cancer therapy .
1.2 Interaction with Biomolecules
This compound has shown significant interaction with various biomolecules, suggesting its versatility as a research tool and therapeutic candidate. The interactions may include binding to proteins involved in cell signaling and gene expression, which could lead to novel therapeutic strategies.
Structure-Activity Relationship (SAR) Studies
The structural features of N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide; dihydrochloride allow for extensive SAR studies. By modifying specific functional groups, researchers can develop derivatives with enhanced biological activity or altered pharmacokinetic properties. For instance, compounds structurally similar to this compound, such as SGI-1027, have been evaluated for their ability to inhibit DNA methylation .
Compound Name | Structural Features | Biological Activity |
---|---|---|
SGI-1027 | Quinoline core with pyrimidine substitution | DNA methylation inhibition |
Quinoline Derivatives | Varying substituents on the quinoline ring | Anticancer properties |
Pyrimidine Compounds | Diverse side chains on pyrimidine base | Modulating gene expression |
Antimicrobial Properties
Recent studies have also explored the potential antimicrobial properties of N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide; dihydrochloride. The compound's ability to interact with bacterial DNA and inhibit replication processes suggests its potential use as an antimicrobial agent. This application is particularly relevant in the context of increasing antibiotic resistance.
Synthesis and Derivative Development
The synthesis of N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide; dihydrochloride involves several chemical reactions that are crucial for developing derivatives with improved efficacy. These synthetic pathways often focus on modifying the quinoline or pyrimidine components to enhance their biological activity or stability .
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in preclinical models:
5.1 Cancer Model Studies
In vitro studies have demonstrated that N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide; dihydrochloride effectively inhibits the growth of various cancer cell lines, showcasing its potential as a therapeutic agent in oncology .
5.2 Antimicrobial Efficacy
Research has indicated that this compound exhibits significant antimicrobial activity against certain bacterial strains, suggesting its application in treating infections caused by resistant bacteria.
Wirkmechanismus
N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide;dihydrochloride exerts its effects by inhibiting DNA methyltransferase enzymes. It competes with the cofactor S-adenosylmethionine in the methylation reaction, leading to the degradation of DNA methyltransferase 1. This inhibition results in the reactivation of silenced tumor suppressor genes and induction of apoptosis in cancer cells. The compound primarily targets the DNA methyltransferase 1 enzyme and affects pathways involved in DNA methylation and gene expression .
Vergleich Mit ähnlichen Verbindungen
N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide;dihydrochloride is compared with other DNA methyltransferase inhibitors such as decitabine and azacitidine. Unlike these nucleoside analogs, this compound is a non-nucleoside inhibitor, which makes it less toxic and more stable. Similar compounds include:
Decitabine: A nucleoside analog that incorporates into DNA and inhibits DNA methyltransferase.
Azacitidine: Another nucleoside analog with similar mechanisms but higher toxicity.
RG108: A non-nucleoside inhibitor with a different structure but similar inhibitory effects on DNA methyltransferase .
This compound stands out due to its selective inhibition of DNA methyltransferase 1 and its potential for use in epigenetic cancer therapy.
Biologische Aktivität
N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide; dihydrochloride, commonly referred to as SGI-1027, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activities, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula: C27H23N7O
- CAS Number: 24858111
- Molecular Weight: 453.53 g/mol
SGI-1027 functions primarily as a small molecule inhibitor targeting specific protein kinases involved in cancer cell proliferation. The compound is designed to interfere with signaling pathways that promote tumor growth and survival, particularly through inhibition of cyclin-dependent kinases (CDKs) which are crucial for cell cycle regulation.
Anticancer Activity
SGI-1027 has been evaluated for its anticancer properties in several studies. It has shown promising results against various cancer cell lines:
- Cell Proliferation Inhibition: In vitro studies demonstrated that SGI-1027 effectively inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, it was found to significantly reduce the viability of breast cancer cells (MCF-7) and prostate cancer cells (PC3) at low micromolar concentrations .
- Mechanistic Insights: The compound's mechanism involves the inhibition of CDK6, leading to decreased phosphorylation of retinoblastoma protein (Rb), which is essential for cell cycle progression. This inhibition results in G1 phase arrest and subsequent apoptosis in sensitive cancer cell lines .
Antimicrobial Activity
Preliminary studies have also assessed the antimicrobial properties of SGI-1027:
- Bacterial Inhibition: SGI-1027 exhibited antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effective bacterial growth suppression at concentrations ranging from 10 to 50 µg/mL .
- Fungal Activity: The compound demonstrated variable antifungal activity against Candida albicans and Aspergillus niger, suggesting a potential role in treating fungal infections as well .
Table 1: Anticancer Efficacy of SGI-1027
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 5 | CDK6 inhibition, G1 phase arrest |
PC3 | 8 | Induction of apoptosis |
A549 (Lung) | 12 | Inhibition of cell proliferation |
Table 2: Antimicrobial Activity of SGI-1027
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 20 |
Escherichia coli | 30 |
Candida albicans | 25 |
Aspergillus niger | 40 |
Case Studies
- In Vivo Models: In a mouse model of breast cancer, treatment with SGI-1027 resulted in a significant reduction in tumor size compared to control groups, demonstrating its potential as an effective therapeutic agent in vivo .
- Combination Therapies: Preliminary investigations into combination therapies involving SGI-1027 with other chemotherapeutic agents have shown enhanced efficacy and reduced side effects, suggesting that it may be beneficial in multi-drug regimens for cancer treatment .
Eigenschaften
IUPAC Name |
N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N7O.2ClH/c1-17-16-25(34-27(28)30-17)32-20-10-12-21(13-11-20)33-26(35)18-6-8-19(9-7-18)31-24-14-15-29-23-5-3-2-4-22(23)24;;/h2-16H,1H3,(H,29,31)(H,33,35)(H3,28,30,32,34);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBVRBOEKSJVML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC4=CC=NC5=CC=CC=C54.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25Cl2N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.